3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate

Description

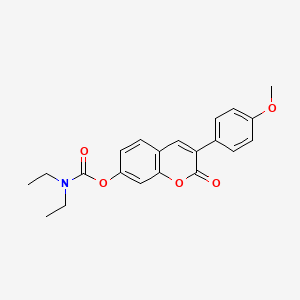

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate (IUPAC name) is a coumarin derivative with a methoxy-substituted phenyl group at position 3 and a diethylcarbamate ester at position 7 of the coumarin core (Fig. 1). Its molecular formula is C₂₁H₂₁NO₅ (average mass: 367.401 g/mol), and it exhibits structural features critical for modulating physicochemical and biological properties, such as electron-donating methoxy groups and lipophilic carbamate substituents . Coumarins are widely studied for applications in medicinal chemistry, materials science, and agrochemicals due to their tunable electronic properties and bioactivity .

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-4-22(5-2)21(24)26-17-11-8-15-12-18(20(23)27-19(15)13-17)14-6-9-16(25-3)10-7-14/h6-13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWSZQXSHGZWDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate typically involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with diethylcarbamoyl chloride under basic conditions to yield the final product. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent such as ethanol or acetone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the carbamate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in inflammation and oxidative stress, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations:

- Electron-Donating vs. In contrast, analogs with trifluoromethyl (e.g., ) or chloro groups (e.g., ) introduce electron-withdrawing effects, which may alter reactivity or metabolic stability.

- Carbamate Variations : Diethylcarbamate (target) offers greater lipophilicity compared to dimethylcarbamate (), influencing membrane permeability. The tert-butyl acetate in introduces steric hindrance, possibly reducing enzymatic degradation.

- Phenoxy vs. Phenyl Linkers: Phenoxy-substituted analogs () introduce an oxygen bridge, increasing polarity and flexibility compared to direct phenyl attachments.

Physicochemical Properties

- Molecular Weight and Solubility : The target compound (367.40 g/mol) falls within the range of typical drug-like molecules. Analogs with trifluoromethyl groups (e.g., , 451.39 g/mol) exhibit higher molecular weights, which may reduce aqueous solubility but improve lipid bilayer penetration.

Biological Activity

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate is a synthetic compound belonging to the chromen-2-one derivatives, characterized by a chromen-2-one core structure with a 4-methoxyphenyl group and a diethylcarbamate moiety. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

- IUPAC Name : [3-(4-methoxyphenyl)-2-oxochromen-7-yl] N,N-diethylcarbamate

- Molecular Formula : C21H21NO5

- CAS Number : 869080-59-1

Synthesis

The synthesis typically involves:

- Condensation : Reaction of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base (e.g., sodium hydroxide).

- Reaction with Diethylcarbamoyl Chloride : The intermediate is reacted with diethylcarbamoyl chloride under basic conditions.

- Purification : Techniques such as recrystallization and chromatography are employed to obtain high-purity products.

The compound exhibits its biological activity through:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thus blocking their activity.

- Modulation of Signaling Pathways : It influences pathways associated with inflammation and oxidative stress, contributing to its therapeutic effects.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological properties:

- Antioxidant Activity : It demonstrates significant antioxidant effects, reducing oxidative stress in cellular models.

- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.

Study on Antioxidant Activity

A study evaluated the antioxidant properties of the compound using DPPH and ABTS assays, showing a significant reduction in free radicals compared to control groups. The results indicated an IC50 value of approximately 25 µM, demonstrating its potent antioxidant capacity.

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| This compound | 25 | DPPH |

| Control (Ascorbic Acid) | 15 | DPPH |

Anti-inflammatory Mechanism

In vitro studies using macrophage cell lines revealed that treatment with the compound reduced the expression of TNF-alpha and IL-6 by over 50%, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Structure | Antimicrobial, Antioxidant |

| 2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one | Structure | Analgesic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.